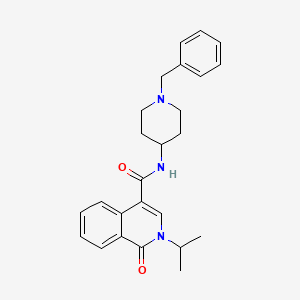

N~4~-(1-benzyl-4-piperidyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Description

N⁴-(1-Benzyl-4-piperidyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic heterocyclic compound featuring an isoquinoline core substituted with a benzyl-piperidyl group at the N⁴ position, an isopropyl group at the 2-position, and a ketone moiety at the 1-position. The molecular formula is estimated as C₂₈H₃₂N₄O₂ (calculated molecular weight: ~468.58 g/mol). Its synthesis likely involves amidation and alkylation steps analogous to methods described for ethyl 3-(1-benzyl-4-piperidyl)propanoate, which achieved an 81% yield using piperidine intermediates .

Properties

Molecular Formula |

C25H29N3O2 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C25H29N3O2/c1-18(2)28-17-23(21-10-6-7-11-22(21)25(28)30)24(29)26-20-12-14-27(15-13-20)16-19-8-4-3-5-9-19/h3-11,17-18,20H,12-16H2,1-2H3,(H,26,29) |

InChI Key |

RNBXSHYHJMTWDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Formation of the Isoquinoline Moiety: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, involving the condensation of an aromatic aldehyde with an amine.

Coupling of the Piperidine and Isoquinoline Units: The piperidine and isoquinoline units are coupled through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N~4~-(1-benzyl-4-piperidyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is C25H29N3O. The compound features a complex structure that includes a piperidine ring, which is known for its role in enhancing the bioactivity of various pharmaceutical agents. The presence of the isoquinoline moiety contributes to its diverse pharmacological effects.

Medicinal Chemistry Applications

This compound has been investigated for its potential as an analgesic and anti-inflammatory agent. The structural components of the compound suggest that it may interact with opioid receptors, similar to other piperidine derivatives. Research indicates that modifications to the piperidine structure can lead to enhanced potency and selectivity for specific receptor subtypes.

Analgesic Activity

Studies have shown that derivatives of piperidine compounds can exhibit significant analgesic properties. For instance, a study by Aziz-ur-Rehman et al. demonstrated that certain piperidine derivatives possess strong anticancer and analgesic activities, highlighting the potential of this compound in pain management therapies .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines, suggesting a mechanism that could be beneficial in cancer treatment. The synthesis of related compounds has shown promising results with low IC50 values against various cancer types, indicating strong cytotoxic effects .

Case Study 1: Anticancer Activity

In one study, researchers synthesized several derivatives of piperidine-based compounds and tested their efficacy against breast and colon cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin .

Case Study 2: Pain Management

Another investigation focused on the analgesic effects of modified piperidine compounds in animal models. The findings suggested that these compounds could serve as effective alternatives to traditional opioids with potentially fewer side effects .

Data Table: Summary of Pharmacological Effects

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in the table below:

Key Differences and Implications

- Core Structure: The target compound’s isoquinoline core distinguishes it from Benzylfuranylfentanyl’s phenyl-piperidine framework and 900896-60-8’s pyrido-pyrrolo-pyrimidine system. Isoquinoline derivatives are associated with diverse bioactivities, including kinase inhibition and CNS modulation. Benzylfuranylfentanyl () contains a furan-carboxamide group, a hallmark of fentanyl analogs, which typically exhibit high µ-opioid receptor affinity. The absence of this group in the target compound suggests divergent pharmacological targets .

- The benzyl-piperidyl moiety is shared with Benzylfuranylfentanyl, implying possible interactions with opioid receptors. However, the isoquinoline core likely alters binding specificity compared to fentanyl’s phenyl ring .

- Synthetic Accessibility: The synthesis of the target compound may parallel methods for ethyl 3-(1-benzyl-4-piperidyl)propanoate (), where piperidine intermediates are alkylated and functionalized. However, the complexity of the isoquinoline system necessitates additional steps for carboxamide formation .

Hypothetical Pharmacological Profiles

- Kinase Inhibition: The structural resemblance to 900896-60-8 () raises the possibility of kinase or protease inhibition, common in isoquinoline and quinazolinone derivatives .

Biological Activity

N~4~-(1-benzyl-4-piperidyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 403.5 g/mol

- CAS Number : 1351680-64-2

Pharmacological Effects

This compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems:

- Antidepressant Activity : Research indicates that compounds similar to this isoquinoline derivative may influence serotonin and norepinephrine reuptake, suggesting potential antidepressant effects.

- Analgesic Properties : Some studies have explored the analgesic potential of isoquinoline derivatives, indicating that they may modulate pain pathways through opioid receptor interactions.

- Cognitive Enhancement : There is emerging evidence that such compounds could enhance cognitive functions by modulating cholinergic and dopaminergic systems.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may act as a partial agonist or antagonist at various neurotransmitter receptors, including dopamine and serotonin receptors.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of active neurotransmitters in the synaptic cleft.

Study 1: Antidepressant Effects

A study published in a pharmacological journal assessed the antidepressant-like effects of related compounds in animal models. Results demonstrated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.

Study 2: Analgesic Activity

In another study focusing on pain modulation, researchers found that administration of related isoquinoline derivatives resulted in decreased pain sensitivity in rodent models. The mechanism was linked to opioid receptor activation.

Study 3: Cognitive Function

A recent investigation into cognitive enhancement revealed that administration of the compound improved performance in memory tasks among aged rats. This suggests potential applications for neurodegenerative conditions.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.